3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridinyl-pyrazole moiety, and a carboxamide group.
Preparation Methods
The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions. The preparation of pyrazole derivatives often involves cyclization reactions, which can be catalyzed by various reagents under mild conditions .
Chemical Reactions Analysis
3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and pyrazole moieties.
Cyclization: The formation of the pyrazole ring itself is a result of cyclization reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- **1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- 3-(5-substituted pyrazoles)
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-28-16(11-19(26-28)15-7-9-24-10-8-15)14-25-23(30)21-13-20(27-29(21)2)18-12-17(31-3)5-6-22(18)32-4/h5-13H,14H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXLQDQLUVHIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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